molecular formula C15H17F3N4O B6426920 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2327174-82-1

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No. B6426920
CAS RN: 2327174-82-1
M. Wt: 326.32 g/mol
InChI Key: JRBNVHWATPSLTO-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms at opposite positions in the ring . Piperazine derivatives are known to have a wide range of biological activities and are used in medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a reaction involving a diamine . The oxazole and pyridine rings could be formed through cyclization reactions .


Molecular Structure Analysis

The compound contains an oxazole ring, a five-membered ring with one oxygen atom and one nitrogen atom . It also contains a pyridine ring, a six-membered ring with one nitrogen atom . These heterocyclic rings are often found in biologically active compounds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxazole, pyridine, and piperazine rings. These rings can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the oxazole, pyridine, and piperazine rings. For example, these rings could influence the compound’s solubility, boiling point, and stability .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Piperazine derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could explore the synthesis of this compound and its derivatives, as well as their potential biological activities. Given the wide range of activities associated with piperazine derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

5-methyl-4-[[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O/c1-11-12(8-20-23-11)10-21-4-6-22(7-5-21)14-3-2-13(9-19-14)15(16,17)18/h2-3,8-9H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBNVHWATPSLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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